Product packaging for 2,4,5-Trifluoroanisole(Cat. No.:CAS No. 5006-38-2)

2,4,5-Trifluoroanisole

Cat. No.: B1599351
CAS No.: 5006-38-2
M. Wt: 162.11 g/mol
InChI Key: SKYXLDSRLNRAPS-UHFFFAOYSA-N
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Description

2,4,5-Trifluoroanisole (CAS 5006-38-2) is an organic building block with the molecular formula C7H5F3O and a molecular weight of 162.11 g/mol . This compound, characterized by its methoxy group attached to a trifluorinated benzene ring, is a valuable intermediate in chemical synthesis and research applications . Its primary research value lies in its role as a precursor in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries where the introduction of fluorine atoms can significantly alter a compound's biological activity, metabolic stability, and lipophilicity. The specific substitution pattern of the fluorine atoms on the anisole ring makes it a versatile reagent for constructing functionalized benzene derivatives that are key structural motifs in active pharmaceutical ingredients (APIs) and other specialty chemicals . As a high-quality research chemical, it is typically available with a purity specification of 99% and is offered in various packaging options, such as 25kg cardboard drums . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F3O B1599351 2,4,5-Trifluoroanisole CAS No. 5006-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-trifluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYXLDSRLNRAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407750
Record name 2,4,5-TRIFLUOROANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5006-38-2
Record name 2,4,5-TRIFLUOROANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Synthesis of 2,4,5 Trifluoroanisole and Its Derivatives

Regioselective Synthetic Strategies for Fluoroaromatic Systems

The precise control of substituent placement on an aromatic ring, known as regioselectivity, is a cornerstone of modern organic synthesis. This is particularly crucial in the preparation of poly-substituted fluoroaromatic compounds like 2,4,5-Trifluoroanisole, where the position of each fluorine atom significantly influences the molecule's properties. A variety of synthetic strategies have been developed to achieve this control. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of fluoroaromatic compounds. youtube.compressbooks.pubresearchgate.netmasterorganicchemistry.com In this reaction, a nucleophile replaces a leaving group on an aromatic ring. For the reaction to proceed, the aromatic ring must be electron-deficient, a condition often met by the presence of electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. youtube.compressbooks.pub In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups at the ortho and para positions to the leaving group is crucial for stabilizing this intermediate. pressbooks.pubmasterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

Aryl halides can undergo nucleophilic substitution under harsh conditions even without activating electron-withdrawing groups, proceeding through a different mechanism involving a benzyne (B1209423) intermediate. pressbooks.pub

Electrophilic Fluorination Reagents and Protocols

Electrophilic fluorination is a direct method for introducing fluorine atoms into organic molecules. worktribe.com Reagents with an O-F bond (e.g., CF₃OF, CH₃COOF) or a Xe-F bond (e.g., XeF₂) were among the first to be developed, but their high reactivity and handling difficulties limited their use. worktribe.com The development of N-F class reagents, such as Selectfluor™ and N-fluorobenzenesulfonimide (NFSI), has significantly advanced the field of electrophilic fluorination. researchgate.netdur.ac.ukbeilstein-journals.org These reagents are generally easier to handle and offer greater selectivity. researchgate.net

The fluorination of anisole (B1667542), for instance, can be achieved using various electrophilic fluorinating agents, leading to ortho- and para-fluorinated products. beilstein-journals.orggoogle.com The reactivity of these N-F reagents can be tuned by modifying the electronic properties of the substituents on the nitrogen atom. researchgate.net Kinetic studies have been instrumental in quantifying the fluorinating power of these reagents, enabling the rational design of new reagents and the optimization of reaction conditions. worktribe.comdur.ac.uk

Reagent ClassExamplesCharacteristics
O-F Reagents CF₃OF, CH₃COOFHighly reactive, often unselective, handling difficulties. worktribe.com
Xe-F Reagents XeF₂Used in radical fluorination, can generate aryl radicals. wikipedia.org
N-F Reagents Selectfluor™, NFSIEasier to handle, greater selectivity, widely used. researchgate.netdur.ac.ukbeilstein-journals.org

Radical-Mediated Fluorination Techniques and Mechanistic Insights

Radical fluorination offers a complementary approach to nucleophilic and electrophilic methods for forming C-F bonds. wikipedia.org This method involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the use of highly reactive sources like fluorine gas (F₂) and hypofluorites limited the application of this technique. wikipedia.org The discovery that electrophilic N-F reagents can also serve as fluorine atom sources for radical reactions has led to a resurgence in this area. wikipedia.org

Several methodologies have been developed to generate the radical intermediates, including decarboxylation of carboxylic acids and their derivatives, radical addition to alkenes, and activation of C-H and C-C bonds. wikipedia.org For example, the fluorodecarboxylation of carboxylic acids can be initiated by metal catalysts like silver and manganese or through photoredox catalysis. wikipedia.orgorganic-chemistry.org A significant advantage of radical fluorination is its ability to directly fluorinate remote C-H bonds, a challenging transformation using other methods. wikipedia.org

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis of complex molecules like this compound, often providing milder reaction conditions and improved selectivity. Both transition metals and main group metals have been employed to facilitate the formation of C-F and C-H bonds in fluoroaromatic systems.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed C-H/C-F functionalization)

Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable for the synthesis of fluoroaromatic compounds. rsc.orgrsc.org These methods often rely on the functionalization of C-H or C-F bonds. rsc.orgrsc.org The direct functionalization of C-H bonds is an atom-economical approach that avoids the need for pre-functionalized starting materials. rsc.orgnih.gov The reactivity of C-H bonds ortho to a fluorine substituent is often enhanced, allowing for regioselective functionalization. nih.govnih.govacs.org

Palladium catalysts are widely used in cross-coupling reactions to form C-C and C-heteroatom bonds. rsc.orgnih.govrsc.org For example, palladium-catalyzed C-H functionalization has been used to synthesize trifluoromethyl-substituted butadienes. nih.gov Copper-catalyzed reactions have also emerged as a valuable tool for the fluorination of arene C-H bonds, often using a directing group to control regioselectivity. nih.govresearchgate.net These reactions can tolerate a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules. nih.gov

Metal CatalystReaction TypeSubstrateKey Features
Palladium C-H/C-F FunctionalizationArenes, AcrylamidesHigh regioselectivity, broad substrate scope. rsc.orgrsc.orgnih.gov
Copper C-H FluorinationBenzoic acid derivatives, Benzylamine derivativesUse of directing groups, good functional group tolerance. nih.govresearchgate.net
Silver Fluorination of Aryl StannanesAryl StannanesMild conditions, rapid reaction times. harvard.edu

Main Group Metal-Mediated Activation and Functionalization of Fluoroarenes

Recent advances have highlighted the potential of main group metals in the activation and functionalization of fluoroarenes. rsc.orgrsc.org While traditional methods often rely on transition metals, main group elements like lithium, magnesium, zinc, and aluminum offer unique reactivity. rsc.orgrsc.org Deprotonative metalation using main group metal bases is a powerful method for the regioselective functionalization of C-H bonds in fluoroarenes. rsc.org However, the instability of the resulting metalated intermediates can be a challenge. rsc.org

To address this, heterobimetallic complexes, combining an alkali metal with a less electropositive metal like magnesium or zinc, have been developed. rsc.org These complexes can effectively trap sensitive anions and often allow for reactions to be carried out at room temperature. rsc.org In addition to C-H activation, low-valent main group metal complexes can also induce the activation of C-F bonds, providing a thermodynamic driving force for the reaction. rsc.orgrsc.org

Metal TypeApproachAdvantagesChallenges
Alkali Metals (e.g., Li) Deprotonative MetalationPowerful for C-H functionalization. rsc.orgInstability of metalated intermediates. rsc.org
Heterobimetallic (e.g., Li/Zn) Cooperative MetalationTraps sensitive anions, milder conditions. rsc.orgRequires careful design of ligand scaffolds.
Low-Valent Main Group (e.g., Al, Ga) C-F Bond ActivationThermodynamic driving force. rsc.orgrsc.orgCan lead to complex reaction pathways.

Organocatalytic Methodologies in Organofluorine Synthesis

Organocatalysis has emerged as a powerful tool for the synthesis of organofluorine compounds, offering economic and environmental benefits over traditional metal-based catalysis. benthamdirect.com This approach utilizes small organic molecules to catalyze chemical transformations, often with high levels of enantioselectivity. benthamdirect.com In the context of organofluorine synthesis, organocatalysts have been extensively explored for electrophilic fluorination reactions. benthamdirect.com

The introduction of fluorine can significantly alter the properties of a molecule, including its metabolic stability and pharmacological profile, making it a valuable strategy in drug design. benthamdirect.com Organocatalytic methods provide an efficient means to achieve this, often employing readily available and stable catalysts such as amines, phase-transfer catalysts, Brønsted acids, and hydrogen-bonding catalysts. benthamdirect.com These catalysts are typically easier to handle and more selective than their metal-based counterparts. benthamdirect.com

Key developments in this field include the use of electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) in conjunction with chiral organocatalysts. beilstein-journals.org For instance, the Jørgensen–Hayashi catalyst has been successfully used for the enantioselective α-fluorination of α-alkyl-α-chloroaldehydes. beilstein-journals.org This reaction proceeds with high enantioselectivity, demonstrating the potential for kinetic resolution of the starting material. beilstein-journals.org

Furthermore, ionic liquids are being explored as organocatalysts for nucleophilic fluorination reactions. mdpi.com The unique ionic nature of these liquids can enhance reaction rates through strong Coulombic forces and hydrogen bonding, providing a tunable environment for specific chemical transformations. mdpi.com

Sustainable and Novel Synthetic Routes

The development of sustainable and novel synthetic routes is a critical aspect of modern chemistry, aiming to reduce environmental impact and improve efficiency. This is particularly relevant in the production of specialized chemicals like fluoroanisoles.

Mechanochemical Transformations in Aryl Trifluoromethyl Ether Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical force, offers a greener alternative to traditional solvent-based synthesis. organic-chemistry.org This technique often leads to milder reaction conditions, reduced solvent usage, and shorter reaction times. organic-chemistry.org

A notable application of mechanochemistry is the synthesis of aryl trifluoromethyl ethers from aromatic amines. organic-chemistry.orghelsinki.finih.govscienceopen.comresearchgate.net A protocol has been developed that uses pyrylium (B1242799) tetrafluoroborate (B81430) to selectively substitute an aromatic amino group with a trifluoromethoxy (OCF3) group. organic-chemistry.orghelsinki.finih.govscienceopen.comresearchgate.net This method is applicable to a wide range of substrates, including ring-substituted anilines, amides, and sulfonamides, and produces the desired products in excellent yields. helsinki.finih.govscienceopen.comresearchgate.net The process involves the formation of pyridinium (B92312) salts from aromatic amines, which are then substituted with the OCF3 group. organic-chemistry.org The efficiency of this method is enhanced by the stabilizing effect of zirconium dioxide and the use of 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethanolate as the OCF3 source. organic-chemistry.org

Reactant TypeNumber of ExamplesYield Range
Ring-substituted anilines31Up to 78%
AmidesIncludedExcellent
SulfonamidesIncludedExcellent

Table 1: Substrate scope and yields for the mechanochemical synthesis of aryl trifluoromethyl ethers. organic-chemistry.orghelsinki.finih.govscienceopen.comresearchgate.net

Green Chemistry Principles Applied to Fluoroanisole Production

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. sigmaaldrich.comscispace.com These principles advocate for waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency, among other goals. sigmaaldrich.comacs.org

In the context of fluoroanisole production, applying these principles can lead to more sustainable manufacturing processes. researchgate.net Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org For example, comparing different reduction methods for a ketone reveals that using molecular hydrogen has a 100% atom economy, whereas sodium borohydride (B1222165) has an 81% atom economy. acs.org

Use of Renewable Feedstocks: Exploring the use of biomass and other renewable resources as starting materials. scispace.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. sigmaaldrich.com Enzymes, for instance, are highly specific and can often eliminate the need for protecting groups, thereby reducing the number of synthetic steps and waste generation. acs.org

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives like water, ionic liquids, or supercritical fluids. sigmaaldrich.comscispace.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. sigmaaldrich.comacs.org

Recent research has explored the UV-mediated methylation of 4-fluorophenol (B42351) using methanol (B129727) as a green methyl source, catalyzed by titanium dioxide, to produce 4-fluoroanisole. While still under development, biocatalytic approaches using engineered enzymes also show promise for the environmentally friendly synthesis of fluoroanisoles in aqueous media.

Derivatization Strategies for this compound

Derivatization is a chemical process where a compound is transformed into a new, related compound. sigmaaldrich.comresearchgate.net This is a crucial strategy for modifying the properties of a molecule and for synthesizing more complex structures. solubilityofthings.comwikipedia.org

Functional Group Interconversions on the Trifluoroanisole Core

Functional group interconversion (FGI) involves the transformation of one functional group into another within a molecule. solubilityofthings.comwikipedia.org This is a fundamental technique in organic synthesis that allows for the systematic modification of a molecule's reactivity and properties. solubilityofthings.comslideshare.net On the this compound core, various FGIs can be performed to create a library of derivatives.

Common FGI reactions include:

Oxidation and Reduction: Alcohols can be oxidized to aldehydes, ketones, or carboxylic acids, and these transformations can often be reversed through reduction. youtube.com

Nucleophilic Substitution: A leaving group, such as a halide, can be replaced by a nucleophile to introduce a new functional group. solubilityofthings.com

Conversion of Carboxylic Acids: Carboxylic acids can be converted into more reactive derivatives like acid chlorides or anhydrides to facilitate further reactions. slideshare.net

These interconversions are essential for building complex molecules from simpler starting materials. vanderbilt.edu

Synthesis of Complex Molecular Architectures Incorporating Trifluoroanisole Moieties (e.g., Phenylpyridine Derivatives)

The this compound scaffold can be incorporated into more complex molecular architectures, such as those containing phenylpyridine moieties. These larger molecules often exhibit interesting biological activities.

A series of novel α-trifluoroanisole derivatives containing a phenylpyridine group have been designed and synthesized. mdpi.comnih.gov These compounds have shown potential as herbicidal agents. mdpi.comnih.gov For example, one such derivative, compound 7a , exhibited significant inhibitory activity against several weed species at low application rates. mdpi.comnih.gov The synthesis of these complex molecules often involves multi-step sequences that utilize the functional group interconversions discussed previously.

The docking studies of these compounds with the enzyme protoporphyrinogen (B1215707) oxidase (PPO) suggest that the trifluoromethoxy group and the 3-chloro-5-trifluoromethylpyridine moiety are important for creating stable interactions with the enzyme's active site. nih.gov This highlights the importance of the trifluoroanisole core in the design of new bioactive molecules.

CompoundTarget WeedsInhibition at 37.5 g a.i./hm²
7a Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrate, Digitaria sanguinalis, Setaria viridis>80%

Table 2: Herbicidal activity of a phenylpyridine derivative of α-trifluoroanisole. mdpi.comnih.gov

Mechanistic Investigations and Reactivity Profiling of 2,4,5 Trifluoroanisole

Elucidation of Reaction Mechanisms for 2,4,5-Trifluoroanisole Functionalization

The functionalization of fluorinated aromatic compounds like this compound is of significant interest due to the unique properties conferred by fluorine atoms. Understanding the underlying reaction mechanisms is crucial for developing synthetic methodologies. The mechanisms for this specific compound are largely extrapolated from studies on related polyfluoroaromatic systems, involving detailed kinetic, thermodynamic, and spectroscopic analyses.

Kinetic and Thermodynamic Analysis of Reaction Pathways

While specific kinetic and thermodynamic data for the functionalization of this compound are not extensively documented in publicly accessible literature, the analysis of its reaction pathways can be understood through the general principles of aromatic substitution reactions. The presence of three electron-withdrawing fluorine atoms and an electron-donating methoxy (B1213986) group creates a complex electronic environment that dictates the feasibility and rate of different transformations.

For a hypothetical reaction, kinetic studies would involve monitoring the concentration of reactants and products over time to determine the rate law and calculate rate constants (k). The effect of temperature on the rate constant would allow for the calculation of the activation energy (Ea) using the Arrhenius equation.

Table 1: Hypothetical Kinetic Parameters for a Substitution Reaction

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
298Data Not AvailableData Not Available
308Data Not Available
318Data Not Available

Thermodynamic analysis would focus on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for proposed reaction pathways. A negative ΔG indicates a spontaneous reaction. These parameters provide insight into whether a reaction is kinetically or thermodynamically controlled. researchgate.net For polyfluorinated compounds, the high strength of the C-F bond often results in significant enthalpic barriers for its cleavage.

Identification and Spectroscopic Characterization of Reaction Intermediates

The identification of transient species is key to confirming a proposed reaction mechanism. For reactions involving this compound, intermediates such as Meisenheimer complexes in nucleophilic aromatic substitution (SNAr) or sigma complexes (arenium ions) in electrophilic aromatic substitution are expected. rsc.org

Spectroscopic techniques are indispensable for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR can provide detailed structural information about intermediates. Changes in chemical shifts and coupling constants compared to the starting material would indicate the formation of a new species.

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates directly from the reaction mixture. rsc.org

Infrared (IR) and UV-Visible Spectroscopy: These methods can monitor the disappearance of reactant bands and the appearance of new bands corresponding to intermediates or products, providing real-time reaction progress information. rsc.orgmdpi.com

Due to their high reactivity, these intermediates are often studied at low temperatures to increase their lifetime, allowing for spectroscopic observation.

Reactivity Studies of this compound

The reactivity of this compound is governed by the interplay between the activating methoxy group (-OCH3) and the deactivating fluorine (-F) substituents.

Nucleophilic and Electrophilic Reactivity Patterns

Nucleophilic Reactivity: Polyfluorinated aromatic rings are generally susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms decreases the electron density of the aromatic ring, making it prone to attack by nucleophiles. In this compound, the fluorine atoms activate the ring towards SNAr. The methoxy group, being an activating group, can influence the regioselectivity of the attack. Nucleophilic attack is generally favored at positions para or ortho to the fluorine substituents. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. nih.gov In some cases, depending on the nucleophile and substrate, a concerted SNAr mechanism may also be operative. semanticscholar.orgnih.gov

Electrophilic Reactivity: The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (SEAr) due to the inductive electron-withdrawing effects of the three fluorine atoms. wikipedia.orgbyjus.com The methoxy group is a strong activating group and an ortho, para-director. However, its activating effect is counteracted by the deactivating fluorine atoms. Electrophilic substitution, if it occurs, would require harsh reaction conditions. lkouniv.ac.inmasterorganicchemistry.comyoutube.com The position of substitution would be directed by the methoxy group to the available ortho position (C6) or the para position, which is already substituted.

Table 2: Predicted Reactivity Patterns

Reaction TypeReactivityDirecting Influence
Nucleophilic Aromatic Substitution (SNAr)ActivatedFluorine atoms (at C2, C4, C5)
Electrophilic Aromatic Substitution (SEAr)DeactivatedMethoxy group (to C6)

Radical Reactivity and Transformations

Reactions involving radical species offer alternative pathways for the functionalization of highly fluorinated aromatics. nih.gov The C-F bonds in this compound are strong, but the C-H bond of the methoxy group or the aromatic C-H bond could potentially undergo abstraction by highly reactive radicals. Furthermore, radical nucleophiles can participate in substitution reactions. The specific pathways, such as radical addition followed by elimination, would depend on the nature of the radical species and the reaction conditions.

Stereochemical and Conformational Influences of Fluorine in Anisole (B1667542) Analogs

The introduction of fluorine into the anisole scaffold has profound stereochemical and conformational consequences. While specific studies on this compound are limited, research on other fluoroanisole analogs provides valuable insights.

The conformation of anisole itself is determined by the orientation of the methoxy group relative to the benzene (B151609) ring. In fluoroanisole analogs, the conformation is influenced by a balance of steric and stereoelectronic effects. These include:

Hyperconjugative effects: Interactions between the lone pairs of the oxygen atom and the antibonding orbitals (σ*) of the C-F bonds can influence rotational barriers and favor specific conformations.

Gauche effects: In polyfluorinated systems, gauche interactions between adjacent fluorine atoms or between fluorine and other substituents can play a significant role in determining the lowest energy conformation. soton.ac.uk

Computational studies and experimental techniques like gas electron diffraction and NMR spectroscopy are used to determine the preferred conformations of these molecules. mdpi.com For example, studies on difluorinated alkanes show that 1,3-difluoro motifs strongly influence the alkane chain conformation, an effect that is dependent on the polarity of the medium. soton.ac.uk Such stereoelectronic effects exerted by fluorine can be critical in designing molecules with specific three-dimensional structures.

Computational Chemistry and Theoretical Investigations of 2,4,5 Trifluoroanisole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electronic structure and its influence on molecular reactivity. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties and reaction mechanisms of organic molecules. While specific DFT studies on 2,4,5-trifluoroanisole are not abundant in the literature, the principles of DFT can be applied to elucidate its reactivity.

For instance, in a study on the closely related molecule 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations using the B3LYP functional have been employed to analyze its structural and electronic properties. Such calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

The application of DFT to this compound would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Frequency Calculations: To confirm that the optimized structure is a true energy minimum and to predict its infrared and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively. This is crucial for understanding reaction mechanisms.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study of this compound, based on typical values for similar fluorinated aromatic compounds.

PropertyPredicted ValueSignificance
HOMO Energy-7.0 eVRelates to the ability to donate electrons (nucleophilicity).
LUMO Energy-1.5 eVRelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap5.5 eVIndicates chemical reactivity and stability.
Dipole Moment2.5 DReflects the overall polarity of the molecule.

Note: The data in this table is illustrative and not from a specific study on this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties, albeit at a higher computational cost than DFT.

For a molecule like this compound, ab initio calculations can be used to:

Accurately determine the molecular geometry, including bond lengths and angles.

Calculate vibrational frequencies with high precision.

Predict various electronic properties, such as ionization potential and electron affinity.

Investigate the potential energy surface for chemical reactions, helping to identify transition states and reaction pathways.

The choice of ab initio method and basis set is crucial for obtaining reliable results. For example, the 6-311++G(d,p) basis set is commonly used for such calculations as it provides a good balance of accuracy and computational efficiency for organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes and intermolecular interactions.

For this compound, MD simulations could be employed to:

Explore Conformational Space: The methoxy (B1213986) group in anisole (B1667542) derivatives can rotate relative to the aromatic ring. MD simulations can explore the different possible conformations and determine their relative stabilities and the energy barriers between them.

Study Intermolecular Interactions: In a condensed phase (liquid or solid), molecules of this compound will interact with each other through various non-covalent forces, such as van der Waals interactions and dipole-dipole interactions. MD simulations can characterize these interactions and predict bulk properties like density and heat of vaporization.

Solvation Effects: MD simulations can be used to study the behavior of this compound in different solvents, providing insights into its solubility and the structure of the solvation shell.

The accuracy of MD simulations depends heavily on the quality of the force field used to describe the interactions between atoms. For fluorinated aromatic compounds, specialized force fields may be required to accurately capture the effects of the fluorine atoms on the molecule's properties.

Theoretical Studies on Reaction Pathways, Transition States, and Energy Profiles

A key application of computational chemistry is the detailed investigation of chemical reaction mechanisms. By mapping out the potential energy surface for a reaction, it is possible to identify the most likely reaction pathway, locate the transition state, and calculate the activation energy.

For this compound, theoretical studies could be used to investigate various reactions, such as:

Electrophilic Aromatic Substitution: The fluorine and methoxy substituents will influence the regioselectivity of electrophilic attack on the aromatic ring. Computational studies can predict the most favorable positions for substitution and the corresponding activation energies.

Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atoms can activate the ring towards nucleophilic attack. Theoretical calculations can help to understand the mechanism and predict the feasibility of such reactions.

Metabolic Pathways: If this compound is a compound of biological interest, computational methods can be used to model its metabolism, for example, by cytochrome P450 enzymes.

These studies typically involve locating the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) and then connecting them to construct a reaction energy profile. This provides a quantitative picture of the reaction's thermodynamics and kinetics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Trifluoroanisole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity or other properties. These models can then be used to predict the activity of new, untested compounds.

While no specific QSAR models for this compound derivatives were found, the methodology is highly applicable. For instance, a series of trifluoroanisole derivatives with varying substituents could be synthesized and tested for a particular biological activity (e.g., herbicidal or pharmaceutical). A QSAR model could then be developed using a set of calculated molecular descriptors that encode the structural and electronic features of the molecules.

The general steps in QSAR modeling include:

Data Set Preparation: A series of compounds with known activities is collected.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using various statistical techniques, such as cross-validation and external validation.

For trifluoroanisole derivatives, relevant descriptors might include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient).

A successful QSAR model could guide the design of new trifluoroanisole derivatives with improved activity. For example, in the development of novel herbicides, QSAR models have been used to guide the synthesis of α-trifluoroanisole derivatives with enhanced inhibitory activity against specific enzymes.

Advanced Analytical and Spectroscopic Characterization of 2,4,5 Trifluoroanisole

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of 2,4,5-Trifluoroanisole. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy offer complementary information that, when combined, provides a complete structural picture.

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of this compound. The presence of hydrogen, carbon, and fluorine atoms allows for a multi-faceted analysis using ¹H, ¹³C, and ¹⁹F NMR. jeolusa.comlibretexts.org

The ¹H NMR spectrum provides information on the aromatic protons and the methoxy (B1213986) group. The two aromatic protons are distinct and appear as complex multiplets due to coupling with each other (ortho-coupling) and with the adjacent fluorine atoms (H-F coupling). The methoxy group protons appear as a singlet, typically shifted downfield due to the deshielding effect of the oxygen atom.

The ¹³C NMR spectrum reveals seven distinct carbon signals. The carbon atoms directly bonded to fluorine exhibit large one-bond carbon-fluorine couplings (¹JCF), which are highly characteristic. nih.gov The signals are further split by smaller two- and three-bond couplings to other fluorine atoms. The methoxy carbon appears as a single peak at a chemical shift typical for ether functionalities.

¹⁹F NMR is particularly informative for fluorinated compounds. jeolusa.com For this compound, three distinct signals are expected, one for each fluorine atom on the aromatic ring. The chemical shifts and coupling constants between the fluorine atoms (F-F coupling) are indicative of their relative positions (ortho, meta).

Interactive Table 1: Representative NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
¹H ~ 7.15dddJ(H,F) ≈ 9.0, J(H,F) ≈ 6.5, J(H,H) ≈ 9.0H-6
~ 6.90dddJ(H,F) ≈ 9.5, J(H,F) ≈ 6.0, J(H,H) ≈ 9.0H-3
~ 3.90s--OCH₃
¹³C ~ 158d¹J(C,F) ≈ 245C-4
~ 149d¹J(C,F) ≈ 242C-5
~ 145d¹J(C,F) ≈ 240C-2
~ 118dddC-1
~ 105dddC-6
~ 98dddC-3
~ 57s--OCH₃
¹⁹F ~ -118dddJ(F,F) ≈ 20, J(F,F) ≈ 8, J(F,H) ≈ 9.5F-2
~ -135dddJ(F,F) ≈ 21, J(F,F) ≈ 8, J(F,H) ≈ 6.5F-4
~ -145dddJ(F,F) ≈ 21, J(F,F) ≈ 20, J(F,H) ≈ 6.0F-5

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented are typical predicted values.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₅F₃O), the calculated exact mass is 166.0293 g/mol . An HRMS measurement confirming this mass to within a few parts per million provides strong evidence for the compound's elemental composition.

In addition to the molecular ion peak (M⁺•), mass spectrometry using electron ionization (EI) causes the molecule to fragment in a reproducible manner. msu.edu The analysis of this fragmentation pattern provides valuable structural information. qiaosun.net Common fragmentation pathways for this compound would include:

Loss of a methyl radical (•CH₃): This results in a fragment ion at m/z 151 ([M-15]⁺).

Loss of a methoxy radical (•OCH₃): This leads to the formation of the trifluorophenyl cation at m/z 135 ([M-31]⁺).

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction can lead to the expulsion of formaldehyde, giving a fragment at m/z 136 ([M-30]⁺•).

Loss of carbon monoxide (CO): Cleavage of the ether bond followed by rearrangement can result in the loss of CO, leading to a fragment at m/z 138 ([M-28]⁺•).

The most intense peak in the spectrum is known as the base peak, which corresponds to the most stable fragment ion formed. For anisole (B1667542) derivatives, the loss of the methyl or methoxy group often leads to prominent peaks. libretexts.org

Table 2: Predicted HRMS Fragmentation Data for this compound

m/z (Predicted)Formula of FragmentIdentity of Loss
166.0293[C₇H₅F₃O]⁺Molecular Ion (M⁺•)
151.0062[C₆H₂F₃O]⁺M - •CH₃
135.0116[C₆H₂F₃]⁺M - •OCH₃

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. libretexts.orguzh.ch The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. azooptics.com

Key IR absorptions include:

C-F Stretching: Strong, characteristic bands in the 1300-1100 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1620-1450 cm⁻¹ range, confirming the presence of the benzene (B151609) ring.

C-O-C Stretching: Asymmetric and symmetric stretching of the aryl-alkyl ether linkage, typically appearing in the 1260-1000 cm⁻¹ region.

Aromatic C-H Stretching: Absorption bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands from the methoxy group appearing just below 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
~3080Medium-WeakC-H StretchAromatic
~2950, 2840Medium-WeakC-H StretchAliphatic (CH₃)
~1610, 1510Strong-MediumC=C StretchAromatic Ring
~1250StrongC-O StretchAryl-Alkyl Ether (asymmetric)
~1200-1100Very StrongC-F StretchAryl Fluoride
~1030StrongC-O StretchAryl-Alkyl Ether (symmetric)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. msu.edu Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions within the benzene ring. msu.edu The substitution pattern and the presence of the methoxy and fluoro groups influence the exact wavelength of maximum absorbance (λmax). The methoxy group, an auxochrome, typically causes a bathochromic (red) shift to a longer wavelength compared to unsubstituted benzene. The absorption for this compound is expected in the range of 260-280 nm. libretexts.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating this compound from reaction mixtures and for assessing its purity. Gas and liquid chromatography are the primary techniques employed.

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. shimadzu.com It is commonly used to monitor reaction progress, identify byproducts, and determine the purity of the final product. pharmasalmanac.com In a typical GC setup, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium or nitrogen) through a long capillary column. openaccessjournals.com

The choice of column is critical for achieving good separation. A non-polar or mid-polarity column is often suitable. For instance, a column with a stationary phase like 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or HP-5) would separate components based primarily on their boiling points. More polar columns, such as those containing cyanopropyl functionalities, can be used to enhance the separation of isomers with similar boiling points by exploiting differences in dipole moments. scielo.br A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of each component in a mixture. pharmasalmanac.com

High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for both the analysis and purification of this compound. google.com Unlike GC, HPLC is not limited by the compound's volatility.

For analytical purposes, reversed-phase HPLC is the most common mode. In this setup, a non-polar stationary phase (e.g., C18 or C8 bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Separation is achieved by tuning the mobile phase composition, allowing for the elution of compounds based on their relative hydrophobicity. For separating fluoroaromatic isomers, columns with different selectivities, such as those with Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases, can provide enhanced resolution. Detection is most commonly performed using a UV detector set at the compound's λmax (~270 nm). google.com

Table 4: Representative Chromatographic Conditions for this compound Analysis

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Capillary, 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5ms)Reversed-Phase, 150 mm x 4.6 mm ID, 5 µm (e.g., C18)
Mobile Phase Carrier Gas: Helium (1 mL/min)Isocratic or Gradient: Acetonitrile/Water mixture
Temperature Oven Program: e.g., 50°C hold 2 min, ramp to 250°C at 10°C/minColumn Oven: e.g., 30°C
Injector 250°C, Split modeAutosampler, 10 µL injection volume
Detector FID at 280°C or Mass SpectrometerUV Diode Array Detector (DAD) at 270 nm
Typical Retention Time Dependent on exact method, typically 5-15 minDependent on exact method, typically 3-10 min

Crystallographic Methods for Solid-State Structure Determination (e.g., X-ray Diffraction)

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (XRD). creative-biostructure.comcarleton.edu This powerful analytical technique provides precise information on molecular structure, including the specific coordinates of each atom, as well as details on how molecules are arranged within the crystal lattice. wikipedia.orgnih.gov To date, a comprehensive search of scientific literature and crystallographic databases, such as the Cambridge Structural Database (CSD), indicates that a single-crystal structure of this compound has not been publicly reported. One supplier of the compound notes that it is sold as part of a collection of rare chemicals for which analytical data is not collected. sigmaaldrich.com

Should a suitable single crystal of this compound be grown, the experimental workflow for its structure determination would follow a well-established process. nih.gov The initial and often most challenging step is the cultivation of a high-quality single crystal, which must be of sufficient size and possess a highly ordered internal lattice, free from significant defects. anton-paar.com This is typically achieved through methods like slow evaporation of a saturated solution. nih.gov

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of monochromatic X-rays. carleton.edu The electrons of the atoms within the crystal lattice scatter the X-rays, leading to a unique diffraction pattern of spots (reflections) of varying intensities, which is recorded by a detector. fiveable.merigaku.com The geometric arrangement of these spots provides direct information about the dimensions and symmetry of the unit cell—the fundamental repeating block of the crystal. nih.gov The intensities of the spots are proportional to the square of the structure factor and contain the information required to determine the arrangement of atoms within that unit cell. fiveable.merigaku.com

Analysis of the diffraction data allows for the determination of fundamental crystallographic parameters. creative-biostructure.com These include the crystal system, the space group, and the precise dimensions of the unit cell (lattice parameters a, b, c, and angles α, β, γ). drawellanalytical.com Subsequent computational analysis, known as structure solution and refinement, uses the intensity data to generate a three-dimensional electron density map of the unit cell, from which the positions of individual atoms can be resolved. wikipedia.orgnih.gov

Illustrative Crystallographic Data

While no experimental data exists, a hypothetical crystallographic data table for this compound is presented below to illustrate the type of information that would be obtained from a successful X-ray diffraction study.

ParameterIllustrative Value
Chemical FormulaC₇H₅F₃O
Formula Weight162.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.50
b (Å)5.90
c (Å)13.20
α (°)90
β (°)105.5
γ (°)90
Volume (ų)638.9
Z (molecules/unit cell)4

Detailed Research Findings from Structural Analysis

A solved crystal structure would offer profound insights into both the intramolecular geometry of this compound and the intermolecular forces that govern its crystal packing.

Intramolecular Geometry: The analysis would provide definitive values for all bond lengths and bond angles. This would allow for a detailed examination of the electronic effects of the three fluorine atoms and the methoxy group on the geometry of the benzene ring. Distortions from ideal hexagonal symmetry, such as variations in C-C bond lengths and internal C-C-C bond angles, could be precisely quantified. Furthermore, the planarity of the anisole group (the C-O-C bond angle and the orientation of the methyl group relative to the aromatic ring) would be determined.

Intermolecular Interactions and Crystal Packing: The arrangement of molecules in the solid state is dictated by a balance of non-covalent interactions. rsc.org A key area of investigation would be the role of the fluorine substituents in directing the crystal packing. Potential intermolecular interactions that would be analyzed include:

π-π Stacking: The analysis would reveal if the trifluorinated aromatic rings engage in π-π stacking interactions. The geometry of such interactions (e.g., parallel-displaced or T-shaped) and the inter-planar distances would be determined to understand the contribution of aromatic interactions to the cohesive energy of the crystal. scirp.org

Halogen···Halogen Interactions: The potential for F···F contacts between adjacent molecules would also be examined.

Ultimately, a complete crystallographic study would provide an unambiguous, three-dimensional map of this compound in the solid state, offering fundamental data that is essential for understanding its physicochemical properties and for the rational design of materials incorporating this fluorinated building block. nih.govnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,5-trifluoroanisole, and how can reaction yields be improved?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution using 1,2,4,5-tetrafluorobenzene and alkoxide reagents (e.g., potassium methoxide or sodium methoxide). Yields (~56%) are influenced by solvent polarity, temperature, and base strength. For optimization, consider microwave-assisted synthesis to enhance reaction kinetics or alternative solvents (e.g., DMF) to improve nucleophilicity. Column chromatography (silica gel, hexane/ethyl acetate) is standard for purification .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for resolving fluorine substituents (δ -55 to -65 ppm for trifluoromethoxy groups). 1H^{1}\text{H} NMR identifies methoxy protons (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms molecular ion peaks (m/z 178.03 for C7_7H5_5F3_3O).
  • X-ray Crystallography : Resolves stereoelectronic effects of fluorine substituents on bond angles .

Q. How can researchers determine the lipophilicity (logP) and solubility of this compound?

  • Methodological Answer :

  • Experimental : Use shake-flask methods with octanol/water partitioning.
  • Computational : Apply QSAR models (e.g., ClogP) to predict logP, accounting for fluorine’s electron-withdrawing effects .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the electronic structure and reactivity of this compound in substitution reactions?

  • Methodological Answer : The -OCF3_3 group is strongly electron-withdrawing, meta-directing, and stabilizes negative charges via inductive effects. To study reactivity:

  • Perform kinetic assays (e.g., SNAr reactions with amines) under varying pH conditions.
  • Use DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and predict regioselectivity .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer :

  • Yield Discrepancies : Compare reaction conditions (e.g., solvent purity, base concentration). Replicate experiments with inert atmospheres to exclude moisture/O2_2 interference .
  • Spectroscopic Variations : Cross-validate data against NIST Chemistry WebBook entries or replicate measurements using standardized solvents (e.g., CDCl3_3) .

Q. What computational strategies are suitable for modeling the interactions of this compound in biological or catalytic systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., cytochrome P450 enzymes) using AMBER or GROMACS.
  • Docking Studies : Use AutoDock Vina to predict binding affinities, focusing on fluorine’s hydrophobic interactions .

Q. How can mechanistic pathways for side reactions during this compound synthesis be elucidated?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR or TLC to detect intermediates (e.g., demethylation products).
  • Isotopic Labeling : Introduce 18O^{18}\text{O} in methoxy groups to track substitution pathways via GC-MS .

Q. What advanced NMR techniques resolve signal overlap in this compound derivatives?

  • Methodological Answer :

  • 2D NMR : Utilize 19F^{19}\text{F}-1H^{1}\text{H} HMBC to correlate fluorine with adjacent protons.
  • Selective Decoupling : Suppress specific fluorine signals to simplify aromatic proton splitting patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.